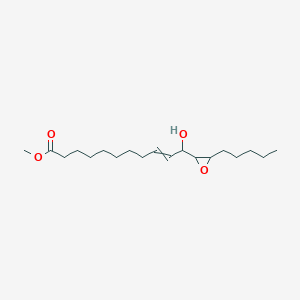
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate is a complex organic compound that belongs to the class of epoxy alcohols This compound is characterized by the presence of an epoxide ring and a hydroxyl group on a long-chain unsaturated fatty acid methyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 12,13-epoxy-11-hydroxy-9-octadecenoate typically involves the epoxidation of unsaturated fatty acids. One common method involves the use of linoleic acid as a starting material. Linoleic acid is first converted to its corresponding hydroperoxide using lipoxygenase. The hydroperoxide is then methylated to form methyl 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoate. This intermediate is treated with titanium (IV) isopropoxide to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, often using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidation typically leads to the formation of diols or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used, such as amino alcohols or thioethers
Wissenschaftliche Forschungsanwendungen
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate has several scientific research applications:
Chemistry: It is used as a model compound to study epoxide ring-opening reactions and the behavior of epoxy alcohols under various conditions.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: It is used in the synthesis of specialized polymers and as a precursor for the production of other complex organic molecules
Wirkmechanismus
The mechanism of action of methyl 12,13-epoxy-11-hydroxy-9-octadecenoate involves its interaction with various molecular targets. The epoxide ring is highly reactive and can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules. This reactivity is the basis for its potential antifungal and antibacterial activities. The hydroxyl group also plays a role in hydrogen bonding and other interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl ricinoleate: Another epoxy alcohol with similar structural features but different biological activities.
Methyl 9(S),10®-epoxy-13(S)-hydroxy-11(E)-octadecenoate: A closely related compound with slight differences in the position of functional groups.
Uniqueness
Methyl 12,13-epoxy-11-hydroxy-9-octadecenoate is unique due to its specific epoxide and hydroxyl group positions, which confer distinct chemical reactivity and biological activities. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
102130-57-4 |
|---|---|
Molekularformel |
C19H34O4 |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
methyl 11-hydroxy-11-(3-pentyloxiran-2-yl)undec-9-enoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-10-14-17-19(23-17)16(20)13-11-8-6-5-7-9-12-15-18(21)22-2/h11,13,16-17,19-20H,3-10,12,14-15H2,1-2H3 |
InChI-Schlüssel |
KUCGUAVQKWTIDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(O1)C(C=CCCCCCCCC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



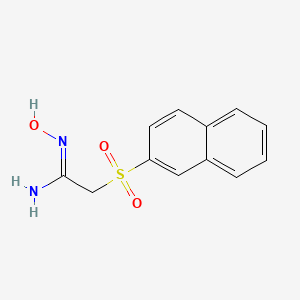
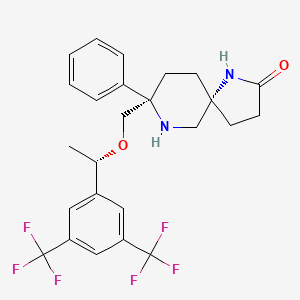


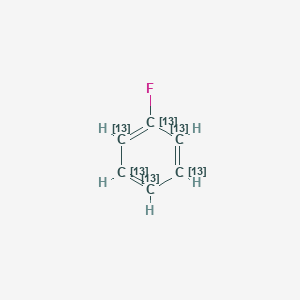

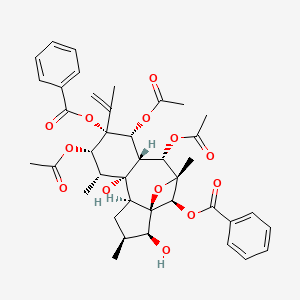

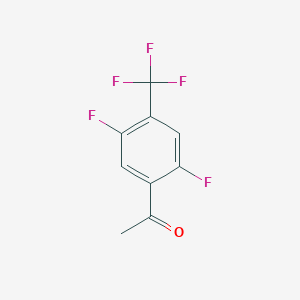
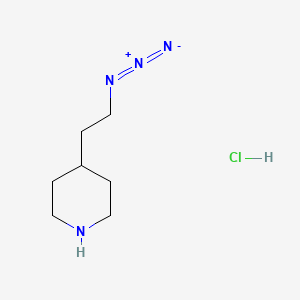

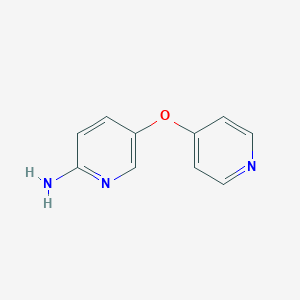
![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)
